4,5-dimethoxy-2-nitro-N-propylbenzamide
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Overview
Description
4,5-Dimethoxy-2-nitro-N-propylbenzamide is a benzamide derivative with the molecular formula C₁₂H₁₆N₂O₅. This compound is characterized by the presence of two methoxy groups, a nitro group, and a propylamide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,5-Dimethoxy-2-nitro-N-propylbenzamide can be synthesized through the reaction of 4,5-dimethoxy-2-nitrobenzoyl chloride with propylamine. The reaction typically occurs in the presence of a base such as triethylamine and a solvent like tetrahydrofuran. The reaction conditions involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethoxy-2-nitro-N-propylbenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Substitution: Sodium methoxide, methanol as solvent.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water as solvent.
Major Products Formed
Reduction: 4,5-Dimethoxy-2-amino-N-propylbenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 4,5-Dimethoxy-2-nitrobenzoic acid and propylamine.
Scientific Research Applications
4,5-Dimethoxy-2-nitro-N-propylbenzamide is utilized in several scientific research fields:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Employed in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 4,5-dimethoxy-2-nitro-N-propylbenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules. The methoxy groups may also play a role in modulating the compound’s activity by affecting its solubility and binding properties.
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dimethoxy-2-nitrobenzamide
- 4-Nitro-N-propylbenzamide
- 4,5-Dimethoxy-2-nitrobenzyl alcohol
Uniqueness
4,5-Dimethoxy-2-nitro-N-propylbenzamide is unique due to the presence of both methoxy and nitro groups on the benzene ring, which confer distinct chemical reactivity and biological activity. The propylamide group further enhances its solubility and potential interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4,5-dimethoxy-2-nitro-N-propylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5/c1-4-5-13-12(15)8-6-10(18-2)11(19-3)7-9(8)14(16)17/h6-7H,4-5H2,1-3H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPXWCUVVZOBMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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